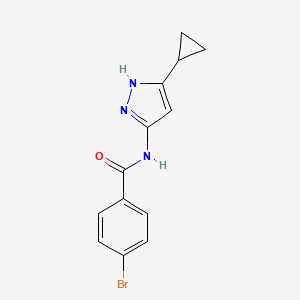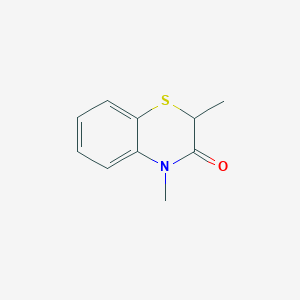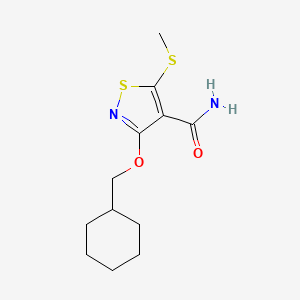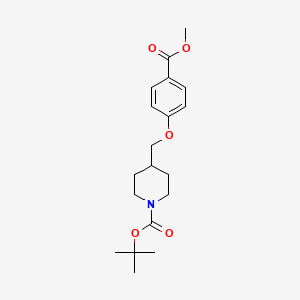
PU-DZ 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PU-DZ 8 is a complex organic compound with a molecular formula of C19H22FIN6O2 and an average mass of 512.320 Da This compound is notable for its unique structure, which includes a fluorine atom, an iodine-substituted benzodioxole group, and a purine base
Méthodes De Préparation
The synthesis of PU-DZ 8 involves multiple steps, typically starting with the preparation of the benzodioxole and purine intermediatesThe final step involves the coupling of the benzodioxole and purine intermediates under specific reaction conditions to form the desired compound . Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
PU-DZ 8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
PU-DZ 8 has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of PU-DZ 8 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparaison Avec Des Composés Similaires
PU-DZ 8 can be compared with other similar compounds, such as:
2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Methylamino)propyl]-9h-Purin-6-Amine: This compound has a similar structure but with a different amine group.
2-Fluoro-8-[(6-Iodo-1,3-Benzodioxol-5-Yl)methyl]-9-[3-(Ethylamino)propyl]-9h-Purin-6-Amine: This compound has an ethylamino group instead of an isopropylamino group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H22FIN6O2 |
|---|---|
Poids moléculaire |
512.3 g/mol |
Nom IUPAC |
2-fluoro-8-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine |
InChI |
InChI=1S/C19H22FIN6O2/c1-10(2)23-4-3-5-27-15(24-16-17(22)25-19(20)26-18(16)27)7-11-6-13-14(8-12(11)21)29-9-28-13/h6,8,10,23H,3-5,7,9H2,1-2H3,(H2,22,25,26) |
Clé InChI |
JPPCGDGMQGJGQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCN1C(=NC2=C(N=C(N=C21)F)N)CC3=CC4=C(C=C3I)OCO4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
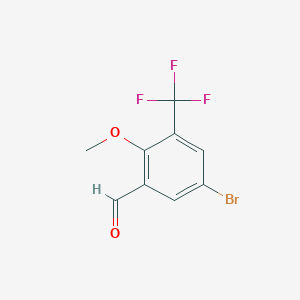
![Tert-butyl[2-({5-[(tert-butylamino)sulfonyl]-2-methylphenyl}ethynyl)-4-chlorophenoxy]acetate](/img/structure/B8654999.png)
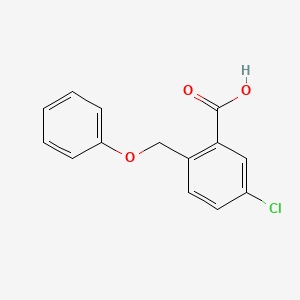
![Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B8655022.png)
![2-Methyl-5-[(4-phenoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8655029.png)

![1-Fluoro-4-[4-(4-methoxyphenyl)-4-methylpentyl]-2-phenoxybenzene](/img/structure/B8655039.png)


